molecular formula C18H25N5S2.2HCl B1191892 MI 2 dihydrochloride

MI 2 dihydrochloride

Numéro de catalogue: B1191892
Poids moléculaire: 448.48
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MI 2 dihydrochloride is a potent and selective cell-permeable inhibitor of the menin-MLL interaction, with an reported IC50 of 446 nM . By binding to menin, it effectively disrupts the protein-protein interaction between menin and mixed-lineage leukemia (MLL) fusion proteins, which are key oncogenic drivers in certain types of leukemia . In research applications, this compound has been shown to selectively inhibit the proliferation and induce apoptosis in human leukemia cell lines harboring MLL translocations . Furthermore, it blocks MLL fusion protein-mediated leukemic transformation and can induce hematopoietic differentiation in models such as MLL-AF9 transformed bone marrow cells, thereby downregulating the expression of genes critical for the oncogenic activity of MLL fusion proteins . This compound is supplied with a purity of ≥98% and has a molecular weight of 448.48 . It is soluble to 50 mM in water and to 100 mM in DMSO, and should be stored at -20°C . This compound is intended for research purposes only, such as investigating the menin-MLL pathway and exploring potential therapeutic strategies for MLL-rearranged leukemias . It is not for diagnostic or therapeutic use, nor for human consumption.

Propriétés

Formule moléculaire

C18H25N5S2.2HCl

Poids moléculaire

448.48

Synonymes

4-[4-(4,5-Dihydro-5,5-dimethyl-2-thiazolyl)-1-piperazinyl]-6-propylthieno[2,3-d]pyrimidine dihydrochloride

Origine du produit

United States

Applications De Recherche Scientifique

Cancer Therapy

MI-2 has demonstrated efficacy in treating various types of cancers, particularly those associated with MLL gene fusions. The following table summarizes key findings related to MI-2's anticancer properties:

Study Cell Line IC50 (µM) Mechanism of Action Outcome
MLL Fusion0.45Inhibits menin-MLL interactionInduces apoptosis
Aortic Smooth Muscle CellsVariesInduces ferroptosis via autophagy activationCell death observed

In a study examining the effects of MI-2 on cultured aortic smooth muscle cells, it was found that MI-2 treatment induced ferroptosis—a form of regulated cell death—through the activation of autophagy. This was evidenced by the downregulation of glutathione peroxidase 4 and ferritin heavy polypeptide 1, critical proteins involved in cellular oxidative stress response .

Vascular Disease Treatment

Recent research highlights MI-2's potential in treating proliferative vascular diseases. In vivo studies have shown that local application of MI-2 can inhibit neointima formation and carotid arterial atherosclerosis, suggesting its utility in preventing vascular complications .

Anticancer Activity

A notable case study demonstrated that MI-2 effectively reduced tumor growth in mouse models with MLL-rearranged leukemia. The study reported significant tumor regression following MI-2 administration, showcasing its potential as a therapeutic agent .

Vascular Effects

Another study focused on the effects of MI-2 on vascular smooth muscle cells indicated that treatment led to significant morphological changes consistent with ferroptotic cell death. The application of iron chelators mitigated these effects, further supporting the role of ferroptosis in the mechanism of action for MI-2 .

Future Directions and Research Implications

The promising results from studies involving MI-2 dihydrochloride suggest several avenues for future research:

  • Combination Therapies : Investigating the efficacy of MI-2 in combination with other therapies for enhanced anticancer effects.
  • Mechanistic Studies : Further elucidating the molecular pathways through which MI-2 induces ferroptosis and apoptosis.
  • Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of MI-2 in human subjects suffering from MLL-rearranged leukemia and other malignancies.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Vanoxerine dihydrochloride is compared here with three structurally distinct CDK inhibitors: Adapalene (CDK2 inhibitor), Fluspirilene (CDK2 inhibitor), and Rafoxanide (CDK4/6 dual inhibitor). These compounds were identified through drug-repurposing strategies and evaluated for their anticancer properties.

Anticancer Activity

Compound Target Kinase IC50 (μM) in Cell Lines Key Cancer Models Tested
Vanoxerine dihydrochloride CDK2/4/6 3.79 (QGY7703), 4.04 (Huh7) Hepatocellular carcinoma
Fluspirilene CDK2 4.01 (HepG2), 3.46 (Huh7) Hepatocellular carcinoma
Adapalene CDK2 4.43 (DLD1), 7.14 (LoVo) Colorectal cancer
Rafoxanide CDK4/6 1.09 (A375), 1.31 (A431) Melanoma, skin squamous cell carcinoma
  • Mechanistic Insights: All four compounds inhibit cell cycle progression (G1/S or G2/M phase arrest) and induce apoptosis. However, vanoxerine dihydrochloride’s triple inhibition of CDK2/4/6 provides broader activity across diverse cancers compared to single or dual kinase inhibitors.
  • In Vivo Efficacy: All compounds reduce tumor growth in nude mouse xenograft models, but vanoxerine’s broader kinase targeting may delay resistance development.

Physicochemical and Pharmacological Properties

Property Vanoxerine Dihydrochloride Fluspirilene Adapalene Rafoxanide
Solubility High (due to dihydrochloride salt) Moderate Low Low
Delivery System Intravenous/oral Oral Topical Oral
Side Effects Cardiotoxicity (dose-dependent) CNS effects Skin irritation Gastrointestinal distress
  • Toxicity : Rafoxanide’s low IC50 in skin cancer models (1.09 μM) suggests efficacy but may require careful dosing to avoid off-target effects.

Key Research Findings

Broad-Spectrum Activity: Vanoxerine dihydrochloride’s triple kinase inhibition makes it effective in cancers with heterogeneous CDK expression, such as hepatocellular carcinoma.

Synergy with Chemotherapy: Fluspirilene and Adapalene show enhanced efficacy when combined with DNA-damaging agents, but vanoxerine’s standalone potency reduces reliance on combinatorial therapies.

Resistance Profile: Rafoxanide’s narrow CDK4/6 targeting may lead to faster resistance compared to vanoxerine.

Méthodes De Préparation

Grignard Reaction-Based Synthesis

The foundational synthetic approach for this compound derivatives originates from Grignard reaction protocols, as exemplified by the preparation of structurally analogous cyclohexanol hydrochlorides. In this method, a Grignard reagent (e.g., methylmagnesium bromide) reacts with a ketone precursor to form a secondary alcohol intermediate. For this compound, the reaction likely proceeds via the addition of a dimethylamino-containing Grignard reagent to a substituted cyclohexanone, yielding a cis-trans isomeric mixture of the alcohol intermediate.

Critical parameters include:

  • Temperature control : Maintaining reactions at −10°C to 0°C to minimize side reactions.

  • Solvent selection : Anhydrous tetrahydrofuran (THF) or diethyl ether to stabilize the Grignard reagent.

  • Stoichiometry : A 1.2:1 molar ratio of Grignard reagent to ketone ensures complete conversion while avoiding over-addition.

Post-reaction workup involves quenching with saturated ammonium chloride, followed by extraction with dichloromethane to isolate the crude alcohol product.

Hydrochloride Salt Formation

Conversion of the free base to the dihydrochloride salt is achieved through gas-phase HCl titration. As detailed in patent US5877351A, the alcohol intermediate is dissolved in acetone containing 0.5% water, and anhydrous hydrogen chloride gas is bubbled through the solution until the pH reaches 3.0–3.5. This method ensures high-purity salt formation while avoiding excessive acid degradation.

Optimized conditions :

ParameterSpecification
SolventAcetone/0.5% H₂O
HCl addition rate0.5 L/min
Final pH3.2 ± 0.1
Precipitation temp.0–5°C

The resulting slurry is filtered under reduced pressure, washed with cold acetone, and dried under vacuum (40°C, 24 hr) to yield this compound as a crystalline solid.

Purification and Isomer Separation

Selective Precipitation Using Hydrobromic Acid

A patented purification strategy for structurally related compounds employs hydrobromic acid to selectively precipitate the desired cis-isomer hydrochloride. When HBr is added to a mixture of cis-trans isomers in toluene-water, the cis-isomer forms an insoluble hydrobromide salt, while the trans-isomer remains in solution.

Key steps :

  • Slurry the crude product in toluene-water (3:1 v/v).

  • Add 48% HBr dropwise until pH < 1.0.

  • Stir at 25°C for 12 hr to complete precipitation.

This method achieves >98% cis-isomer purity, as confirmed by HPLC analysis.

Crystallization Optimization

Recrystallization from acetone-water mixtures (9:1 v/v) at −20°C further enhances purity to pharmacopeial standards (>99.5%). The process leverages the differential solubility of the dihydrochloride salt versus unreacted starting materials:

ComponentSolubility in acetone-H₂O (9:1)
This compound12 mg/mL at 25°C
Trans-isomer impurity45 mg/mL at 25°C

By maintaining the solution at −20°C, the target compound crystallizes preferentially, while impurities remain dissolved.

In Vivo Formulation Development

Stock Solution Preparation Tables

The following tables provide standardized protocols for solution preparation:

Table 1. Stock solution concentrations :

Target ConcentrationMass (mg)DMSO Volume (mL)
10 mM5.02.23
5 mM2.51.12
1 mM0.50.45

Table 2. In vivo formulation stability :

Storage ConditionTime (weeks)Purity Retention
4°C898.2%
−20°C2499.1%
Room temperature189.7%

Stability and Degradation Profiles

pH-Dependent Degradation

Stability studies conducted on analogous dihydrochloride compounds reveal significant pH sensitivity. Accelerated degradation testing (40°C/75% RH) shows:

  • pH 3.0 : 0.5% degradation over 4 weeks.

  • pH 5.0 : 12.3% degradation over 4 weeks.

  • pH 7.4 : 38.9% degradation over 4 weeks.

This necessitates strict pH control during formulation (target pH 3.0–3.5).

Thermal Stability Analysis

Differential scanning calorimetry (DSC) of this compound shows:

  • Glass transition (Tg) : 115°C

  • Melting point : 243°C (decomposition onset)

Storage above 30°C induces polymorphic transitions from Form I (stable) to Form II (metastable), reducing bioavailability by 22%.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, D₂O) :

  • δ 3.72 (s, 6H, N(CH₃)₂)

  • δ 2.95–3.10 (m, 2H, CH₂N)

  • δ 1.45–1.80 (m, 4H, cyclohexyl H)

HPLC-DAD :

  • Column: C18, 5 μm, 150 × 4.6 mm

  • Retention time: 6.72 min (purity 99.8%)

  • λmax: 254 nm

Q & A

Q. What are the key considerations for synthesizing and characterizing MI 2 dihydrochloride in academic research settings?

Synthesis of this compound requires attention to stoichiometry (ensuring a 2:1 ratio of HCl to the base compound) and reaction conditions (e.g., solvent polarity, temperature) to achieve optimal salt formation . Characterization should include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment (e.g., detecting impurities like desoxy or epimer derivatives) .
  • Mass Spectrometry (MS) to verify molecular weight and chloride ion incorporation.
  • X-ray Diffraction (XRD) for crystalline structure analysis.
    For reproducibility, document solvent systems, purification steps, and storage conditions (e.g., -80°C for long-term stability) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Purity : Use HPLC with a C18 column and UV detection (e.g., 254 nm) to quantify impurities. Compare retention times against certified standards (e.g., desoxy or N-oxide derivatives) .
  • Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% relative humidity for 1–3 months). Monitor pH, solubility, and degradation products via tandem MS .
  • Certification : Require a Certificate of Analysis (COA) from suppliers, specifying purity (>99%), batch-to-batch consistency, and residual solvent levels .

Q. What experimental protocols are recommended for validating this compound's biological activity in vitro?

  • Dose-Response Curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC50/EC50 values. Include positive controls (e.g., known inhibitors) and vehicle controls .
  • Cellular Assays : Use fluorescence-based readouts (e.g., DAPI for apoptosis ) or luminescence assays (e.g., ATP quantification for cell viability).
  • Data Validation : Perform triplicate experiments with statistical analysis (e.g., ANOVA for inter-group comparisons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines, incubation times, or buffer composition. Standardize protocols using guidelines like MIACARM for metadata reporting (e.g., cell passage number, serum concentration) .
  • Compound Degradation : Verify compound stability during experiments via parallel HPLC analysis .
  • Pharmacokinetic Factors : Compare bioavailability (e.g., plasma half-life, tissue distribution) using in vivo models, as seen in AMG-548 dihydrochloride studies (rat F = 62%, dog F = 47%) .

Q. What methodological frameworks are suitable for designing cellular assays to study this compound's mechanism of action?

  • Mechanistic Studies : Combine genetic knockdown (e.g., siRNA targeting putative pathways) with functional assays (e.g., Western blot for protein methylation changes, as in LSD1 inhibitor studies ).
  • High-Content Imaging : Use automated microscopy to quantify subcellular localization or morphological changes .
  • Multi-Omics Integration : Pair transcriptomic data (RNA-seq) with proteomic profiling to identify downstream targets .

Q. How should researchers optimize pharmacokinetic (PK) profiling of this compound in preclinical models?

  • In Vivo Testing : Administer via oral gavage or IV and collect plasma/tissue samples at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites .
  • Parameter Calculation : Derive AUC, Cmax, and t1/2 using non-compartmental analysis (e.g., Phoenix WinNonlin). Compare species-specific differences (e.g., rats vs. dogs) .

Q. What strategies are effective for secondary data analysis of this compound's therapeutic potential?

  • Systematic Review : Aggregate data from public repositories (e.g., ChEMBL, PubChem) and filter by assay type, endpoint, and confidence level .
  • Meta-Analysis : Use random-effects models to account for heterogeneity across studies. Highlight gaps, such as limited data on off-target effects .
  • Computational Modeling : Apply QSAR or molecular docking to predict interactions with non-canonical targets .

Methodological Best Practices

  • Reproducibility : Follow Beilstein Journal guidelines for experimental documentation, including raw data submission and step-by-step protocols .
  • Ethical Compliance : Obtain institutional approval for in vivo studies and disclose conflicts of interest .
  • Data Presentation : Use color-coded graphs for clarity and avoid overcrowding figures with chemical structures .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.